1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylic Acid Ethyl Ester
CAS No.: 931399-20-1
Cat. No.: VC0137103
Molecular Formula: C17H18FNO4
Molecular Weight: 319.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931399-20-1 |
|---|---|
| Molecular Formula | C17H18FNO4 |
| Molecular Weight | 319.332 |
| IUPAC Name | ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C17H18FNO4/c1-2-23-17(22)14-15(20)12-9-11(18)5-6-13(12)19(16(14)21)8-7-10-3-4-10/h5-6,9-10,20H,2-4,7-8H2,1H3 |
| Standard InChI Key | QONQNYSCVSETRG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, ethyl 1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carboxylate, reflects its quinoline core modified with functional groups critical to its reactivity and biological interactions . Key structural elements include:
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A bicyclic quinoline scaffold with a fluorine atom at position 6.
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A hydroxyl group at position 4 and a ketone at position 2.
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A cyclopropylethyl substituent at position 1, enhancing steric and electronic effects.
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An ethyl ester at position 3, influencing solubility and metabolic stability .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈FNO₄ | |
| Molecular Weight | 319.33 g/mol | |
| SMILES Notation | CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N(C1=O)CCC3CC3)O | |
| Storage Conditions | 2–8°C in sealed containers |
The cyclopropylethyl group introduces rigidity, potentially stabilizing interactions with enzymatic targets such as HIF prolyl hydroxylases (PHDs). Computational models suggest moderate lipophilicity (logP ≈ 2.5–3.0), aligning with analogs like Gatifloxacin intermediates .
| Derivative | Structural Change | Biological Activity |
|---|---|---|
| GSK360A | Ethyl ester → Glycine amide | HIF PHD inhibition (IC₅₀ = 12 nM) |
| Gatifloxacin Intermediate | 8-Methoxy, 6,7-difluoro | Antibacterial precursor |
Physicochemical Properties
Experimental data for this specific compound remain limited, but inferences from structurally similar quinolones suggest:
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to the hydrophobic cyclopropylethyl group; soluble in polar aprotic solvents (e.g., DMSO, chloroform) .
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Melting Point: Estimated 180–190°C based on analogs like 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (179–181°C) .
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Stability: Susceptible to hydrolysis under alkaline conditions, requiring inert storage atmospheres .
Biological Applications and Research Findings
HIF Prolyl Hydroxylase Inhibition
The compound’s structural analog GSK360A demonstrates potent inhibition of HIF PHDs, enzymes regulating cellular oxygen sensing. By stabilizing HIF-1α, it activates hypoxia-responsive genes, showing therapeutic potential in ischemic conditions (e.g., myocardial infarction). While direct studies on the ethyl ester derivative are lacking, its role as a synthetic intermediate suggests utility in developing hypoxia-targeted therapies .
Antimicrobial Research
Quinolone esters are precursors to fluoroquinolone antibiotics like Gatifloxacin and Moxifloxacin . Although this compound lacks the piperazinyl or pyrrolidinyl groups essential for bacterial topoisomerase inhibition, its fluorinated quinoline core could serve as a template for novel antimicrobial agents .
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